An In-Depth Technical Guide to (3-Carbamoyl-5-fluorophenyl)boronic acid: Properties, Reactivity, and Applications in Modern Drug Discovery
An In-Depth Technical Guide to (3-Carbamoyl-5-fluorophenyl)boronic acid: Properties, Reactivity, and Applications in Modern Drug Discovery
Introduction: The Strategic Importance of a Multifunctional Building Block
In the landscape of modern medicinal chemistry and organic synthesis, (3-Carbamoyl-5-fluorophenyl)boronic acid has emerged as a pivotal building block. Its strategic importance stems from the unique combination of three key functional groups integrated into a single, stable phenylboronic acid scaffold: a reactive boronic acid moiety, an electron-withdrawing fluorine atom, and a hydrogen-bond-donating carbamoyl (carboxamide) group.
Boronic acids are renowned for their versatile reactivity, stability, and relatively low toxicity, making them indispensable reagents in synthetic chemistry.[1] First synthesized in 1860, their application as crucial intermediates has grown exponentially, particularly with the advent of palladium-catalyzed cross-coupling reactions.[1] The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, heavily relies on boronic acids for the construction of carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[2][3]
The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[4] Simultaneously, the carbamoyl group provides a site for crucial hydrogen bonding interactions, which can significantly influence a molecule's solubility and its ability to engage with protein active sites. (3-Carbamoyl-5-fluorophenyl)boronic acid offers a convergent and efficient means to introduce this trifunctional pharmacophore into target molecules, accelerating the drug discovery pipeline.[4]
This guide provides an in-depth examination of the chemical properties, reactivity, and practical applications of (3-Carbamoyl-5-fluorophenyl)boronic acid, offering field-proven insights for researchers, scientists, and drug development professionals.
PART 1: Core Physicochemical and Structural Properties
A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. (3-Carbamoyl-5-fluorophenyl)boronic acid is typically supplied as a white to off-white solid and is stable under standard ambient conditions.[5][6]
Data Summary Table
For ease of reference, the core identifying and physical properties of (3-Carbamoyl-5-fluorophenyl)boronic acid are summarized below.
| Property | Value | Source(s) |
| CAS Number | 871332-66-0 | [7] |
| Molecular Formula | C₇H₇BFNO₃ | [5][7] |
| Molecular Weight | 182.94 g/mol | [5] |
| IUPAC Name | (3-Carbamoyl-5-fluorophenyl)boronic acid | [7] |
| Synonyms | 3-Borono-5-fluorobenzamide, 3-(Aminocarbonyl)-5-fluorobenzeneboronic acid | [7] |
| Physical Form | Solid | [5] |
| SMILES String | NC(C1=CC(F)=CC(B(O)O)=C1)=O | [5] |
| InChI Key | FTMWTTRIUYYHDE-UHFFFAOYSA-N | [5] |
| Solubility | Soluble in polar organic solvents like DMF, alcohols, and THF. Insoluble in nonpolar solvents like hexane. | [8] |
| Storage | Inert atmosphere, Room Temperature, Keep container dry | [9][10] |
PART 2: Chemical Reactivity and Synthetic Applications
The primary utility of (3-Carbamoyl-5-fluorophenyl)boronic acid lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3][8] This reaction is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds.[11]
The Suzuki-Miyaura Coupling Mechanism: A Self-Validating Catalytic Cycle
The success of the Suzuki-Miyaura reaction hinges on a well-defined catalytic cycle involving a palladium catalyst. The choice of catalyst, ligand, base, and solvent is critical and interdependent, designed to maximize yield and minimize side reactions like protodeboronation (the undesired cleavage of the C-B bond).[11]
The generally accepted mechanism proceeds through three key stages:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-halide (or triflate) bond of the electrophilic coupling partner (Ar¹-X), forming a Pd(II) complex.
-
Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, forms a borate intermediate (Ar²-B(OH)₃⁻). This activated species then transfers its organic group (Ar²) to the Pd(II) center, displacing the halide and forming a new Pd(II)-di-aryl complex. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality in Application: Why This Specific Boronic Acid?
-
Fluorine's Influence: The strongly electron-withdrawing fluorine atom can increase the acidity of the boronic acid, potentially influencing the rate of transmetalation.[1] In the final product, the fluorine atom can enhance binding to target proteins through favorable electrostatic interactions and improve metabolic stability by blocking sites susceptible to oxidative metabolism.[4]
-
Carbamoyl Group's Role: The amide functionality is a key pharmacophoric feature. It can act as both a hydrogen bond donor (N-H) and acceptor (C=O), enabling strong, directional interactions with biological targets. This group also tends to increase the polarity of the molecule, which can be tuned to balance solubility and permeability.
PART 3: A Field-Proven Experimental Protocol
The following protocol provides a robust, self-validating methodology for a typical Suzuki-Miyaura coupling reaction using (3-Carbamoyl-5-fluorophenyl)boronic acid. The rationale behind each component choice is explained to ensure reproducibility and understanding.
Workflow Diagram: From Setup to Purified Product
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
Step-by-Step Methodology
Objective: To synthesize a biaryl compound via the coupling of an aryl bromide with (3-Carbamoyl-5-fluorophenyl)boronic acid.
Materials:
-
(3-Carbamoyl-5-fluorophenyl)boronic acid (1.2 eq.)
-
Aryl Bromide (1.0 eq.)
-
Pd(dppf)Cl₂ (Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) (0.02 - 0.05 eq.)
-
Potassium Carbonate (K₂CO₃) (3.0 eq.), as a 2M aqueous solution
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Silica Gel
Protocol:
-
Reaction Setup (The Inert Environment is Key):
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 eq.), (3-Carbamoyl-5-fluorophenyl)boronic acid (1.2 eq.), and Pd(dppf)Cl₂ catalyst (0.03 eq.).
-
Causality: Using a slight excess of the boronic acid ensures complete consumption of the potentially more expensive aryl halide. Pd(dppf)Cl₂ is a robust, air-stable precatalyst that is effective for a wide range of substrates.
-
-
Degassing (Critical for Catalyst Longevity):
-
Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Causality: The Pd(0) species is sensitive to oxygen, which can lead to catalyst deactivation. Thorough degassing is essential for a reproducible and high-yielding reaction.
-
-
Solvent and Base Addition:
-
Via syringe, add the degassed 1,4-dioxane followed by the degassed 2M aqueous K₂CO₃ solution.
-
Causality: A mixed solvent system like dioxane/water ensures solubility for both the organic substrates and the inorganic base. The base is crucial for activating the boronic acid to form the reactive boronate species required for transmetalation.[12]
-
-
Reaction Execution and Monitoring:
-
Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS every hour, checking for the disappearance of the aryl bromide starting material.
-
-
Workup and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Causality: The workup procedure is designed to remove the inorganic base, salts, and water-soluble byproducts, isolating the crude organic product.
-
-
Purification and Characterization:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the pure fractions and remove the solvent to yield the final product. Confirm identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
PART 4: Safety, Handling, and Storage
Professional laboratory practice dictates stringent adherence to safety protocols.
-
Hazard Identification: (3-Carbamoyl-5-fluorophenyl)boronic acid and its relatives are classified as harmful if swallowed and may cause skin and eye irritation.[9][13][14]
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, nitrile gloves, and safety glasses with side shields when handling this chemical.[10]
-
Handling: Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[10][13] Avoid contact with skin and eyes.[10] Wash hands thoroughly after handling.[13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10][13] The compound should be kept under an inert atmosphere to prevent potential degradation, particularly the formation of boroxime anhydrides through dehydration.
Conclusion
(3-Carbamoyl-5-fluorophenyl)boronic acid is a high-value, multifunctional reagent that provides chemists with a direct route to installing a fluorinated, hydrogen-bonding benzamide moiety. Its reliable performance in Suzuki-Miyaura cross-coupling reactions, combined with the desirable physicochemical properties imparted by its constituent groups, solidifies its role as a critical tool in the synthesis of novel therapeutics and advanced materials. A comprehensive understanding of its properties, reactivity, and handling, as detailed in this guide, is paramount for its successful and safe implementation in research and development.
References
- Product information, 3-Carbamoyl-5-fluorophenylboronic acid | P&S Chemicals.
- (3-Carbamoyl-5-fluorophenyl)boronic acid - Achmem.
- 3-Carbamoyl-5-fluorophenyl boronic acid - Sigma-Aldrich.
- SAFETY D
- 3-Carbamoyl-5-fluorophenyl boronic acid | Sigma-Aldrich.
- (3-Carbamoyl-4-fluorophenyl)boronic acid | C7H7BFNO3 | CID 44717530 - PubChem.
- SAFETY D
- SAFETY D
- SAFETY D
- The Role of Fluorinated Boronic Acids in Modern Drug Discovery.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC - NIH.
- What are the applications and solubility of 3,4,5-Trifluorophenylboronic acid? - Guidechem.
- Suzuki Coupling - Organic Chemistry Portal.
- The Importance of Boronic Acids in Suzuki-Miyaura Coupling.
- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.
Sources
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. nbinno.com [nbinno.com]
- 5. 3-Carbamoyl-5-fluorophenyl boronic acid | Sigma-Aldrich [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pschemicals.com [pschemicals.com]
- 8. Page loading... [guidechem.com]
- 9. achmem.com [achmem.com]
- 10. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]

